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Compound of Interest

Compound Name: Achyranthoside C

Cat. No.: B1201575

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for
Achyranthoside C, encompassing Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data. It also details relevant experimental protocols and explores potential
signaling pathways associated with related compounds, offering valuable insights for
researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of Achyranthoside C

It is crucial to note that the name "Achyranthoside C" has been attributed to two distinct
chemical entities in scientific literature: a triterpenoid saponin and an isoflavonoid glycoside.
This guide presents the spectroscopic data for both compounds to ensure clarity and prevent
ambiguity in research.

Achyranthoside C (Triterpenoid Saponin)

First isolated from the roots of Achyranthes fauriei, this compound is an oleanolic acid saponin.
[1] While the complete *H and 3C NMR data in a tabulated format is not readily available in the
primary literature, a comprehensive review by Kiuchi (2022) indicates that the 13C NMR data for
this and related saponins are provided in the supplementary material of that publication.[2]
Another name for this compound is Betavulgaroside 111.[2]

Mass Spectrometry (MS) Data:
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The molecular formula for the saponin Achyranthoside C is Ca7H72020. Predicted mass
spectrometry data is available through public chemical databases.

Adduct mlz
[M+H]* 957.46898
[M+Na]* 979.45092
[M-H]~ 955.45442
M+NHa]* 974.49552
[

[M+K]* 995.42486
M+H-H20]* 939.45896
[

[M+HCOO]- 1001.4599
[M+CHsCOO]- 1015.4756

Achyranthoside C (Isoflavonoid Glycoside)

A compound more recently isolated from the rhizomes of Achyranthes bidentata has also been
named Achyranthoside C.[1] This is an isoflavonoid glycoside with a molecular formula of
C24H26011.[1]

1H and 13C Nuclear Magnetic Resonance (NMR) Data:[1]
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Position 13C NMR (dc¢) 'H NMR (6H, mult., J in Hz)
2 155.6 8.01 (s)

3 125.1 -

4 176.5 -

5 159.2 -

6 99.8 6.45 (s)

7 160.1 -

8 106.1 4.60 (s)

9 158.8 -

10 106.9 -

1 1245 -

2' 131.2 7.01 (m)

3 116.3 6.91 (m)

4 158.9 -

5" 116.3 6.91 (M)

6' 131.2 7.01 (m)
Glc

1" 101.2 5.08 (d, 7.2)
2" 74.9 3.49 (m)

3" 78.1 3.45 (m)

4" 71.3 3.41 (m)

5" 77.9 3.52 (m)

6" 62.5 3.91 (m), 3.73 (m)
-OCHz:- at C-8 61.9 -
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High-Resolution Mass Spectrometry (HR-MS) Data:[1]

e [M+H]*:m/z 491.1555 (calculated for C24H27011, 491.1547)

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and
spectroscopic analysis of triterpenoid saponins like Achyranthoside C. These are based on
common methodologies reported in the literature for similar compounds.

Isolation and Purification of Triterpenoid Saponins

A typical workflow for the isolation of saponins from plant material is outlined below.
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Figure 1: General workflow for the isolation of triterpenoid saponins.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of natural products.

Sample Preparation: Purified Achyranthoside C is dissolved in a deuterated solvent,
typically methanol-d4 (CDsOD) or pyridine-ds, at a concentration of 5-10 mg/mL.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire
1H and 13C NMR spectra.

e 1D NMR: Standard *H and 3C{*H} spectra are recorded to observe the chemical shifts and
multiplicities of protons and carbons.

e 2D NMR: A suite of 2D NMR experiments is crucial for unambiguous assignments:
o COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations
between protons and carbons (2-3 bonds), which is key for connecting different structural
fragments.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and
elucidate the stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of the compound.

 Instrumentation: High-resolution mass spectrometers, such as Q-TOF (Quadrupole Time-of-
Flight) or Orbitrap, are commonly used.

« lonization Source: Electrospray ionization (ESI) is typically employed for saponins, which are
polar and non-volatile. Analysis can be performed in both positive and negative ion modes.
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o Data Acquisition: Full scan mass spectra are acquired to determine the accurate mass of the
molecular ion. Tandem MS (MS/MS) experiments are performed to obtain fragmentation
patterns, which can aid in the structural elucidation of the aglycone and sugar moieties.

Signaling Pathway Visualizations

While the direct signaling pathways of Achyranthoside C are not extensively studied, related
saponins from Achyranthes have been shown to modulate specific cellular pathways. The
following diagrams illustrate these potential mechanisms of action.

Caspase-Mediated Apoptosis Pathway

A derivative of a related saponin, Achyranthoside H methyl ester, has been shown to induce
apoptosis in cancer cells through the activation of caspases. This pathway is a critical
mechanism for programmed cell death.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1201575?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

( )

Induces activation

(Pro-caspase-Q)
(Activated Caspase-9)

ctivates
(Pro-caspase-B)

Activated Caspase-3
(Executioner Caspase)

Cleaves \Executes

PARP

(Cleaved PARP)

Click to download full resolution via product page

Figure 2: Caspase activation pathway induced by a related saponin.

Inhibition of Inflammatory Signaling Pathways

Total saponins from Achyranthes bidentata have been reported to exert anti-inflammatory

effects by inhibiting key signaling pathways such as MAPK/Akt/NF-kB. This is relevant in
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conditions like osteoarthritis.
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Figure 3: Inhibition of MAPK/Akt/NF-kB signaling by Achyranthes saponins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into
Achyranthoside C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1201575#spectroscopic-data-of-achyranthoside-c-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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